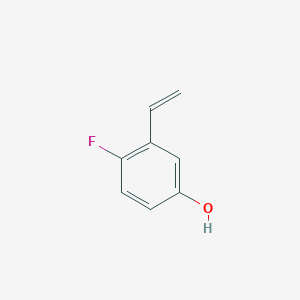

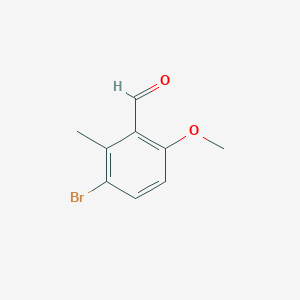

1-(2,6-Dichloro-pyridin-3-yl)-ethanol

Overview

Description

Scientific Research Applications

Polymer Chemistry Applications

1-(2,6-Dichloro-pyridin-3-yl)-ethanol, a related compound to 2-(pyridin-2-yl)ethanol, has been investigated for its utility as a protecting group for methacrylic acid (MAA) in polymer chemistry. This chemical moiety shows selective removal properties, either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resistant to catalytic hydrogenolysis. These characteristics make it a valuable tool in the synthesis and modification of polymers, such as in the creation of diblock copolymers with polyMAA segments from homopolymers and diblock copolymers with methyl methacrylate and styrene. This application highlights the potential of this compound derivatives in the polymer community due to their commercial availability and relatively low cost (Elladiou & Patrickios, 2012).

Medicinal Chemistry Applications

The chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, demonstrates the importance of this compound derivatives in medicinal chemistry. The enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol is prepared through kinetic resolution, showcasing the compound's relevance in developing therapeutic agents (Perrone et al., 2006).

Coordination Chemistry and Catalysis

In coordination chemistry, the interaction of similar derivatives with metal ions has been explored, leading to the development of novel complexes with potential applications in catalysis and material science. For instance, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII highlights the versatility of pyridine derivatives in forming coordination compounds. These complexes have been studied for their potential interactions with biomolecules, indicating their utility in bioinorganic chemistry and as potential therapeutic agents (Mardani et al., 2019).

Synthetic Chemistry

The synthesis and characterization of new pyridine analogs, including this compound derivatives, for pharmacological evaluation illustrate the compound's role in the development of new chemical entities. These compounds undergo various reactions to produce structures with potential antibacterial activity, showcasing the broad application of this chemical moiety in synthetic and medicinal chemistry (Patel & Patel, 2012).

Environmental and Material Science

The study of self-assembled monolayers (SAMs) of pyridine-terminated thiols, including derivatives of this compound, on gold surfaces has implications for environmental and material science. These SAMs have potential applications in the development of sensors, coatings, and electronic devices, demonstrating the versatility of pyridine derivatives in surface chemistry (Silien et al., 2009).

Properties

IUPAC Name |

1-(2,6-dichloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMIHFQQLSYKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)